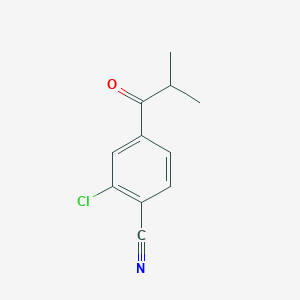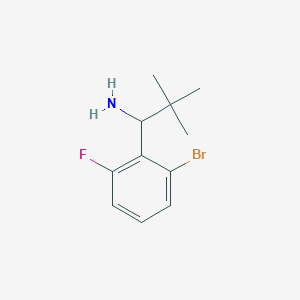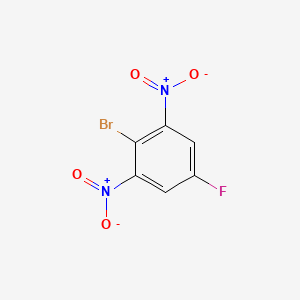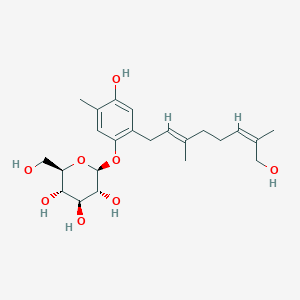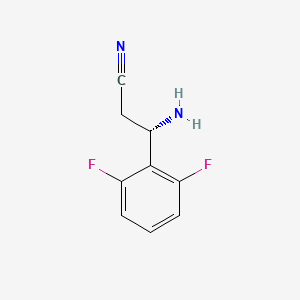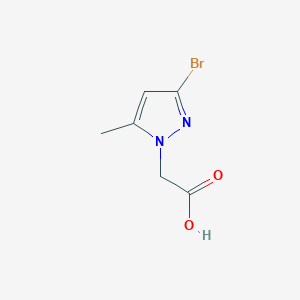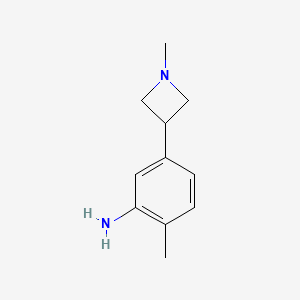
2-Methyl-5-(1-methylazetidin-3-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(1-methylazetidin-3-YL)aniline is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound is characterized by the presence of a methyl group attached to the aniline ring and a methylazetidine moiety. It is a versatile chemical used in various scientific research applications due to its unique structural properties.
准备方法
The synthesis of 2-Methyl-5-(1-methylazetidin-3-YL)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and yield of the synthesis. Industrial production methods often involve bulk custom synthesis and procurement to meet the demand for this compound .
化学反应分析
2-Methyl-5-(1-methylazetidin-3-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding quinoline derivatives, which are valuable in medicinal chemistry . Reduction reactions can yield amine derivatives, while substitution reactions can introduce different functional groups onto the aniline ring.
科学研究应用
2-Methyl-5-(1-methylazetidin-3-YL)aniline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, the compound is utilized in the industry for the production of dyes, catalysts, and materials .
作用机制
The mechanism of action of 2-Methyl-5-(1-methylazetidin-3-YL)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial DNA synthesis, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
2-Methyl-5-(1-methylazetidin-3-YL)aniline can be compared with other similar compounds, such as quinoline derivatives and other azetidine-containing molecules. Quinoline derivatives, for example, are known for their broad range of biological activities, including antimalarial, antimicrobial, and anticancer effects . The presence of the methylazetidine moiety in this compound imparts unique reactivity and selectivity, distinguishing it from other similar compounds.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
2-methyl-5-(1-methylazetidin-3-yl)aniline |
InChI |
InChI=1S/C11H16N2/c1-8-3-4-9(5-11(8)12)10-6-13(2)7-10/h3-5,10H,6-7,12H2,1-2H3 |
InChI 键 |
MQCBGDIKEYWJQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CN(C2)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
